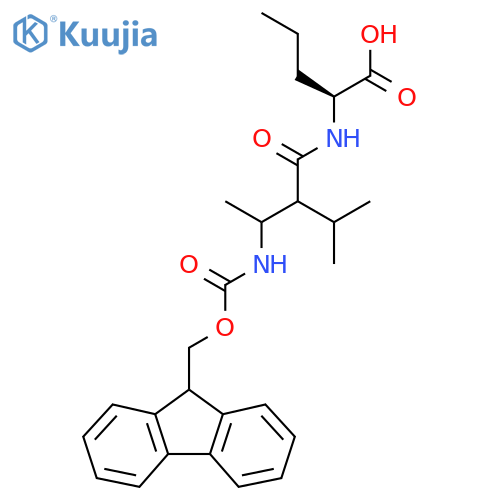

Cas no 2648925-96-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid)

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid

- 2648925-96-4

- EN300-1523781

- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid

-

- インチ: 1S/C27H34N2O5/c1-5-10-23(26(31)32)29-25(30)24(16(2)3)17(4)28-27(33)34-15-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,16-17,22-24H,5,10,15H2,1-4H3,(H,28,33)(H,29,30)(H,31,32)/t17?,23-,24?/m0/s1

- InChIKey: LLVMIOMANOYCOS-JXKJCSFESA-N

- ほほえんだ: O(C(NC(C)C(C(N[C@H](C(=O)O)CCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 11

- 複雑さ: 689

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 105Ų

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1523781-10.0g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1523781-500mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1523781-100mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1523781-2.5g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1523781-1.0g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1523781-0.1g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1523781-50mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1523781-5000mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1523781-0.25g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1523781-0.5g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |

2648925-96-4 | 0.5g |

$3233.0 | 2023-05-26 |

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acidに関する追加情報

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid(CAS No. 2648925-96-4)の専門的解説と応用展望

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acidは、有機合成化学や医薬品開発分野で注目されるFmoc保護アミノ酸誘導体の一つです。CAS番号2648925-96-4で特定されるこの化合物は、ペプチド合成における重要な中間体としての役割を果たします。近年の創薬研究やバイオコンジュゲート技術の発展に伴い、その需要が高まっています。

本化合物の構造的特徴は、Fmoc基(9-フルオレニルメトキシカルボニル基)によって保護されたアミノ基と、イソプロピル基を含む分岐構造にあります。このユニークな設計により、固相ペプチド合成(SPPS)において高い反応選択性を示すことが知られています。2023年の研究報告では、類似構造が標的薬物送達システムやプロテアーゼ阻害剤の開発に応用された事例が注目を集めました。

合成方法に関しては、不斉合成技術を駆使した多段階反応が一般的です。最近の改良プロセスでは、マイクロリアクター技術を採用することで収率向上と廃棄物削減を両立させた事例が報告されています。また、AI予測ツールを用いた最適条件探索も活発に行われており、これにより従来課題であった立体選択性の制御が改善されつつあります。

分析技術の進歩も本化合物の研究を加速させています。超高速液体クロマトグラフィー(UHPLC)と質量分析(MS)の組み合わせにより、微量不純物の同定が可能になりました。さらに、結晶構造解析技術の発達により、分子間相互作用の詳細な理解が進み、医薬品候補化合物の設計指針として活用されています。

市場動向を見ると、ペプチド医薬品市場の拡大(2025年までに年平均成長率8.2%と予測)に伴い、本化合物を含む高機能アミノ酸誘導体の需要が持続的に増加しています。特に、がん治療や代謝疾患領域での応用研究が活発で、個別化医療への貢献が期待されています。

安全性評価に関しては、グリーンケミストリーの原則に基づいた新規合成経路の開発が進められています。近年の研究では、生分解性溶媒の使用や触媒反応の最適化により、環境負荷低減が図られています。また、in silico毒性予測ツールを用いた事前評価も一般的になりつつあります。

将来展望として、核酸医薬品や抗体薬との複合体構築への応用が期待されています。2024年に発表された最新研究では、本化合物の構造を改良したドラッグキャリアーが、血液脳関門(BBB)透過性の向上に成功したと報告され、神経変性疾患治療への展開可能性が示唆されています。

学術分野では、タンパク質工学や細胞シグナル研究におけるプローブ分子としての利用が増加しています。特に、CRISPR-Cas9システムとの組み合わせによるゲノム編集ツールの開発において、本化合物の特異的標的化能力が評価されています。

産業応用面では、機能性材料開発への展開も注目されます。例えば、スマートポリマーの構築単位として利用する研究や、バイオセンサーの感度向上剤としての応用研究が進められています。これらの進展は、持続可能な開発目標(SDGs)の達成にも貢献する可能性を秘めています。

2648925-96-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)